(1S,2S)-2-Piperazin-1-yl-cyclohexanol is a chemical compound characterized by the presence of a piperazine ring and a cyclohexanol group. This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and utility as an intermediate in the synthesis of more complex molecules. Its molecular formula is , and it has a molecular weight of 184.28 g/mol .
The synthesis of (1S,2S)-2-Piperazin-1-yl-cyclohexanol typically involves the reaction of cyclohexanone with piperazine under specific conditions. One common method includes:
The process may involve the following steps:
The molecular structure of (1S,2S)-2-Piperazin-1-yl-cyclohexanol features a cyclohexanol moiety attached to a piperazine ring. The stereochemistry at the 1 and 2 positions of the piperazine ring is specified as (1S,2S), indicating that these positions have specific spatial arrangements that can influence the compound's biological activity.
(1S,2S)-2-Piperazin-1-yl-cyclohexanol can undergo various chemical reactions due to its functional groups:
These reactions are significant in synthetic organic chemistry as they provide pathways for modifying the compound to enhance its biological activity or alter its physical properties.
Research indicates that similar compounds may modulate the activity of receptors such as GABA receptors, which play crucial roles in inhibitory neurotransmission. This modulation can affect cellular signaling pathways and potentially influence cell viability and growth.
Relevant analyses often include spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural confirmation and purity assessment.
(1S,2S)-2-Piperazin-1-yl-cyclohexanol has diverse applications across several scientific fields:
This approach leverages stereochemically defined 1,2-diamino-cyclohexane precursors to construct the piperazine ring. A pivotal method involves the chiral resolution of trans-2-bromocyclohexanol using a proline-derived diamine catalyst. The process employs (S)-1-methyl-2-[(dihydroisoindol-2-yl)methyl]pyrrolidine to enantioselectively acylate racemic trans-2-bromocyclohexanol with benzoyl chloride at −78°C. This kinetic resolution yields (1S,2S)-trans-1-benzoyloxy-2-bromocyclohexane with 50% yield and >99% diastereomeric excess (de), while the unreacted (1R,2R)-alcohol is recovered (37%) [4]. Subsequent nucleophilic substitution with N-Boc-piperazine under alkaline conditions (K₂CO₃/acetonitrile) forms the C–N bond, followed by acidic deprotection (HCl/ethanol) to furnish the target compound. This strategy circumvents expensive reductants like sodium triacetoxyborohydride, reducing production costs by 40% compared to traditional reductive amination routes [2].
Table 1: Kinetic Resolution of trans-2-Bromocyclohexanol
Parameter | Value |
---|---|
Catalyst | (S)-1-Methyl-2-[(dihydroisoindol-2-yl)methyl]pyrrolidine |
Temperature | −78°C |
Yield (desired ester) | 50% |
Diastereomeric Excess | >99% |
Recovered Alcohol | (1R,2R)-isomer (37%) |
Visible-light-driven photoredox catalysis enables convergent access to piperazine-cyclohexanol scaffolds. Using fac-Ir(ppy)₃ or 4CzIPN photocatalysts, cyclohexenone derivatives undergo radical-based annulation with ammonium salts (e.g., glycine-based diamines) and aldehydes. This triple-component reaction proceeds via single-electron transfer (SET) to generate α-amino radicals, which add to aldehydes, followed by intramolecular cyclization. The reaction achieves 60–75% yields for 2,3-disubstituted piperazines with moderate diastereoselectivity (up to 3:1 dr) [2]. This method is notable for its functional group tolerance and operational simplicity under mild conditions (room temperature, 12–24 h).
Cyclohexene oxide serves as a key precursor in ammonium salt-based ring-opening/cyclization cascades. Treatment with tert-butyl piperazine-1-carboxylate (1-Boc-piperazine) under acidic conditions induces regioselective epoxide opening, yielding trans-2-hydroxycyclohexyl piperazine intermediates. Subsequent Boc deprotection (HCl/isopropanol) and alkaline workup (NaOH, pH 12–14) deliver the enantiopure product [5] [2]. This method avoids transition metals and achieves 93% yield with 98% purity when optimized with inorganic bases like K₂CO₃ [2].
Prochiral enamine precursors like ethyl 1,4,5,6-tetrahydro-nicotinate undergo asymmetric hydrogenation to establish the (1S,2S) configuration. Cinchona alkaloid-modified Pd or Rh catalysts in polar solvents (e.g., DMF–H₂O–AcOH) differentiate diastereomeric transition states through steric and electronic effects. Key parameters include:
Table 2: Catalytic Systems for Enantioselective Hydrogenation
Catalyst | Solvent | ee (%) | Trans:cis Ratio |
---|---|---|---|
Pd/C | DMF | 19 | 3:1 |
Pd/TiO₂ | THF | 18 | 2.5:1 |
Rh/C | Ethanol | 12 | 1.8:1 |
Chiral organocatalysts enable stereoselective C–N bond formation without metals. L-Proline-derived catalysts (e.g., (S)-N-(N-tert-butoxycarbonylprolyl)dihydroisoindole) facilitate enantioselective nucleophilic substitution between cyclohexyl halides and piperazines. The catalyst’s pyrrolidine ring directs approach trajectories via hydrogen bonding and steric shielding, achieving up to 85% ee for trans-products [4] [7]. Recent innovations include in situ chiral induction using tert-butanesulfinamide auxiliaries during cyclohexene dihydroxylation, though scalability remains challenging [7].
Asymmetric dihydroxylation (AD) of cyclohexene derivatives using OsO₄/(DHQD)₂PHAL catalysts installs chiral diols with >90% ee. The resulting (1S,2S)-cyclohexane-1,2-diol undergoes regioselective azidolysis via in situ-generated cyclic sulfates, followed by Staudinger reduction and piperazine coupling. Alternatively, enzymatic desymmetrization of meso-cyclohexene oxide with lipases yields enantiopure epoxides, which undergo ring-opening with piperazine under BF₃ catalysis to afford the target compound in 70% yield [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7